Cas no 2137463-02-4 (6-Methyl-3-(piperidin-3-yl)piperidine-2-carboxylic acid)

6-Methyl-3-(piperidin-3-yl)piperidine-2-carboxylic acid is a chiral piperidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a piperidine-2-carboxylic acid core substituted with a methyl group at the 6-position and a piperidin-3-yl moiety at the 3-position, offering versatility for further functionalization. This compound may serve as a valuable intermediate in the synthesis of bioactive molecules, particularly those targeting central nervous system (CNS) disorders or acting as enzyme inhibitors. Its rigid bicyclic framework and stereochemical complexity make it suitable for exploring structure-activity relationships in drug discovery. The presence of both basic (piperidine) and acidic (carboxylic acid) functional groups enhances its utility in salt formation and solubility modulation.
6-Methyl-3-(piperidin-3-yl)piperidine-2-carboxylic acid structure
2137463-02-4 structure
Product Name:6-Methyl-3-(piperidin-3-yl)piperidine-2-carboxylic acid
CAS No:2137463-02-4
MF:C12H22N2O2
MW:226.315283298492
CID:5806651
PubChem ID:165953788
Update Time:2025-10-24

6-Methyl-3-(piperidin-3-yl)piperidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2137463-02-4
    • 6-methyl-3-(piperidin-3-yl)piperidine-2-carboxylic acid
    • EN300-702475
    • 6-Methyl-3-(piperidin-3-yl)piperidine-2-carboxylic acid
    • Inchi: 1S/C12H22N2O2/c1-8-4-5-10(11(14-8)12(15)16)9-3-2-6-13-7-9/h8-11,13-14H,2-7H2,1H3,(H,15,16)
    • InChI Key: OWIVQEKZZPOTIX-UHFFFAOYSA-N
    • SMILES: OC(C1C(CCC(C)N1)C1CNCCC1)=O

Computed Properties

  • Exact Mass: 226.168127949g/mol
  • Monoisotopic Mass: 226.168127949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.4
  • Topological Polar Surface Area: 61.4Ų

6-Methyl-3-(piperidin-3-yl)piperidine-2-carboxylic acid Pricemore >>

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Additional information on 6-Methyl-3-(piperidin-3-yl)piperidine-2-carboxylic acid

6-Methyl-3-(piperidin-3-yl)piperidine-2-carboxylic acid: A Comprehensive Overview

6-Methyl-3-(piperidin-3-yl)piperidine-2-carboxylic acid, identified by the CAS number 2137463-02-4, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of piperidine derivatives, which are widely studied due to their diverse biological activities and structural versatility. The molecule features a piperidine ring system with a methyl group at position 6 and a carboxylic acid group at position 2, along with a piperidin-3-yl substituent. These structural elements contribute to its unique chemical properties and reactivity.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 6-Methyl-3-(piperidin-3-yl)piperidine-2-carboxylic acid. Researchers have explored various methodologies, including ring-closing metathesis and multi-component reactions, to construct the piperidine framework. These methods not only enhance the yield but also improve the stereochemical control, which is crucial for achieving the desired biological activity. The use of transition metal catalysts has been particularly effective in streamlining the synthesis process, making it more amenable to large-scale production.

The biological evaluation of 6-Methyl-3-(piperidin-3-yl)piperidine-2-carboxylic acid has revealed promising results in several therapeutic areas. Preclinical studies have demonstrated its potential as a modulator of ion channels, which are critical targets in treating conditions such as epilepsy and chronic pain. Additionally, this compound has shown anti-inflammatory properties, suggesting its utility in managing inflammatory diseases like arthritis. The carboxylic acid group plays a pivotal role in these activities by facilitating hydrogen bonding interactions with target proteins.

In terms of pharmacokinetics, 6-Methyl-3-(piperidin-3-yl)piperidine-2-carboxylic acid exhibits favorable absorption and distribution profiles. Its lipophilic nature allows for efficient penetration across biological membranes, while its metabolic stability ensures sustained plasma levels. These characteristics make it an attractive candidate for drug development programs targeting chronic conditions that require prolonged therapeutic intervention.

The application of computational chemistry tools has further enhanced our understanding of 6-Methyl-3-(piperidin-3-yl)piperidine-2-carboxylic acid. Molecular docking studies have provided insights into its binding modes with various drug targets, enabling rational design of analogs with improved potency and selectivity. Furthermore, machine learning algorithms are being employed to predict its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, thereby accelerating the drug discovery process.

The future prospects for 6-Methyl-3-(piperidin-3-yp

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